molecular formula C8H4ClF2NO B3040522 Benzoxazole, 2-(chlorodifluoromethyl)- CAS No. 212311-54-1

Benzoxazole, 2-(chlorodifluoromethyl)-

Cat. No. B3040522
M. Wt: 203.57 g/mol
InChI Key: NHSGLHULXBUSIQ-UHFFFAOYSA-N
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Description

“Benzoxazole, 2-(chlorodifluoromethyl)-” is a substance used for scientific research and development . It is a type of benzoxazole, a heterocyclic aromatic compound whose structure comprises an aryl ring fused to an oxazole moiety . The parent benzoxazole scaffold is planar and is present in a wide range of natural products, pharmaceuticals, and functional materials .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various pathways . For instance, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .


Physical And Chemical Properties Analysis

The substance “Benzoxazole, 2-(chlorodifluoromethyl)-” has the formula C8H4ClF2NO and the CAS-No. 212311-54-1 .

Safety And Hazards

The substance can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Benzoxazole derivatives continue to play an essential role in drug development . There is an increased demand to develop newer antimicrobial agents and new chemical entities for treating cancer . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

properties

IUPAC Name

2-[chloro(difluoro)methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSGLHULXBUSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chlorodifluoromethyl)-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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